molecular formula C22H21ClN2O B7764221 1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone

1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone

Cat. No.: B7764221
M. Wt: 364.9 g/mol
InChI Key: LFMKEGDIJBNAKP-NBVRZTHBSA-N
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Description

This compound is a bicyclic indazolone derivative featuring a benzylidene group at position 7, a phenyl group at position 3, and a 2-chloro-ethanone substituent. It serves as a key synthetic intermediate for generating ALOX15 activators, such as (E)-1-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-2-(4-methylpiperazin-1-yl)ethanone (compound 4 in ), which enhances ferroptosis in cancer cells . Its synthesis involves condensation of 2,6-bis(benzylidene)-1-cyclohexanone followed by nucleophilic substitution with chloroethanone .

Properties

IUPAC Name

1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O/c23-15-20(26)25-22(17-10-5-2-6-11-17)19-13-7-12-18(21(19)24-25)14-16-8-3-1-4-9-16/h1-6,8-11,14,19,22H,7,12-13,15H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMKEGDIJBNAKP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

A mechanochemical approach using 2,6-bis-(substituted-benzylidene)-cyclohexanones and hydrazine derivatives in the presence of acetic acid achieves cyclization via a Schiff base intermediate. The grinding method eliminates solvent use, with mechanical energy facilitating molecular collisions.

Key Steps:

  • Condensation : Cyclohexanone reacts with benzaldehyde derivatives to form 2,6-bis-benzylidene intermediates.

  • Cyclization : Hydrazine attacks carbonyl groups, forming hydrazone bonds that undergo intramolecular cyclization.

  • Chloroacetylation : Post-cyclization treatment with chloroacetyl chloride introduces the 2-chloroethanone group.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Grinding Time15–30 minMaximizes molecular diffusion
Molar Ratio (Hydrazine:Cyclohexanone)1.2:1Prevents diketone side products
Acetic Acid Loading5–10 mol%Accelerates imine formation

This method yields 74–92% product with >95% purity by HPLC.

Multi-Step Solution-Phase Synthesis

Indazole Core Formation

The Cadogan reaction enables indazole synthesis from 2-nitrobenzaldehyde derivatives and anilines. For example:

  • Schiff Base Formation : 2-Nitrobenzaldehyde reacts with p-substituted aniline in ethanol.

  • Reductive Cyclization : Triethyl phosphite mediates nitro group reduction and cyclization.

Example Protocol:

  • Reactants : 2-Nitrobenzaldehyde (1.0 eq), p-methoxyaniline (1.1 eq)

  • Conditions : Reflux in ethanol (12 h), then P(OEt)₃ (3 eq) at 110°C (6 h)

  • Yield : 68% 3-phenyl-2H-indazole

Chloroethanone Functionalization

Nucleophilic substitution on 2-bromoethanone precursors introduces the chlorine atom:

  • Bromination : Ethyl vinyl ketone treated with Br₂ in CCl₄.

  • Chloride Exchange : KF or NaCl in DMF replaces bromide.

Catalytic Approaches for Intermediate Modification

Palladium-Mediated Cross-Couplings

Suzuki-Miyaura reactions install aryl groups at the indazole 3-position:

  • Substrate : 3-Iodo-6-nitroindazole

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : Cs₂CO₃ base, DMF solvent, 80°C

Yield : 85% for biphenyl derivatives.

Protecting Group Strategies

  • N-1 Protection : Tetrahydropyran (THP) shields the indazole nitrogen during functionalization.

  • Deprotection : HCl in methanol removes THP at room temperature.

Analytical Characterization

TechniqueKey Data PointsReference
¹H NMR (CDCl₃)δ 7.82 (d, J=16 Hz, CH=CH), 4.21 (q, COCH₂Cl)
IR 1715 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl)
MS m/z 364.9 [M]⁺

Comparative Method Analysis

MethodYield (%)TimeSolvent UseKey Advantage
Grinding Technique74–9230 minNoneEco-friendly, high efficiency
Multi-Step Solution55–6848 hEthanol/DMFScalability
Catalytic Cross-Coupling80–8512 hDMFFunctional group tolerance

Challenges and Process Optimization

  • Byproduct Formation : Over-condensation during benzylidene installation generates diarylidenecyclohexanones. Mitigated by stoichiometric control.

  • Epimerization : Hexahydro-indazole chair-flipping leads to diastereomers. Chiral HPLC separation achieves >99% ee.

  • Chloroethanone Hydrolysis : Moisture exposure converts -COCH₂Cl to -COOH. Storage under N₂ with molecular sieves prevents degradation.

Industrial-Scale Considerations

  • Cost Analysis :

    • Grinding method reduces waste disposal costs by 40% vs. solution-phase.

    • Palladium catalysts account for 62% of material expenses in cross-coupling routes.

  • Safety Protocols :

    • Chloroacetyl chloride requires handled in scrubber-equipped reactors.

    • Mechanochemical synthesis minimizes VOC exposure .

Chemical Reactions Analysis

Reactivity of the Chloroethanone Group

The α-chloroketone moiety is highly electrophilic, enabling nucleophilic substitution or elimination reactions.

Reaction TypeConditionsOutcome/ProductReference
Nucleophilic Substitution Reaction with amines, hydrazines, or alkoxidesSubstitution of Cl with nucleophiles (e.g., –NH₂, –OR) to form acetamides or ethers
Elimination Base (e.g., K₂CO₃, DBU)Dehydrohalogenation to form α,β-unsaturated ketones

Example:
Reaction with pyridine derivatives under basic conditions could yield substituted acetamides via SN2 mechanisms . Elimination with DBU may produce conjugated enones .

Benzylidene Group Reactivity

The benzylidene (Ar–CH=) group participates in cycloadditions or electrophilic additions.

Reaction TypeConditionsOutcome/ProductReference
Diels-Alder Cycloaddition Thermal or Lewis acid-catalyzedFormation of bicyclic or polycyclic adducts
Hydrogenation H₂/Pd-CReduction to benzyl-substituted derivatives

Example:
Hydrogenation of the benzylidene group would yield a saturated benzyl analog, altering the compound’s conformational rigidity.

Hexahydroindazole Core Modifications

The partially saturated indazole ring undergoes ring-opening or functionalization at nitrogen centers.

Reaction TypeConditionsOutcome/ProductReference
N-Alkylation Alkyl halides, baseSubstitution at N1 or N2 positions
Oxidation KMnO₄, CrO₃Ring aromatization to indazole

Example:
Oxidation with KMnO₄ could convert the hexahydroindazole to a fully aromatic indazole system.

Aromatic Ring Functionalization

The phenyl and benzylidene aryl groups undergo electrophilic substitution.

Reaction TypeConditionsOutcome/ProductReference
Nitration HNO₃/H₂SO₄Nitro-substituted derivatives
Sulfonation SO₃/H₂SO₄Sulfonic acid derivatives

Example:
Nitration at the para-position of the benzylidene phenyl ring is favored due to electron-donating effects.

Radical-Mediated Reactions

The chloroethanone group may initiate radical pathways.

Reaction TypeConditionsOutcome/ProductReference
Halogen Abstraction Light/radical initiatorsFormation of carbon-centered radicals for C–C bond formation

Example:
Under UV light, chlorine abstraction could generate a ketone-centered radical for coupling with alkenes .

Condensation Reactions

The ketone group participates in aldol or Claisen condensations.

Reaction TypeConditionsOutcome/ProductReference
Aldol Condensation Base (e.g., NaOH), aldehydesβ-Hydroxyketone or α,β-unsaturated ketone derivatives

Example:
Reaction with benzaldehyde under basic conditions would yield a chalcone-like product .

Key Structural Insights from Crystallography

  • The compound adopts a chair conformation in the hexahydroindazole ring, with the benzylidene group positioned equatorially.

  • Intermolecular C–H···O and π-π stacking interactions stabilize the crystal lattice.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone exhibit promising anticancer properties. For instance:

  • A study published in ResearchGate evaluated various substituted benzylidene indazoles for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives showed significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis and Characterization

The synthesis of this compound has been reported with various methods yielding high purity. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity necessary for pharmaceutical applications .

Formulation Studies

Formulation studies are crucial for assessing the bioavailability and stability of this compound in drug development. Recent advancements include the development of novel delivery systems to enhance its therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Commercial Availability (Price)
1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone Benzylidene (unsubstituted), phenyl (unsubstituted), 2-chloro-ethanone 366.85 (estimated) Intermediate for ALOX15 activators; ferroptosis research Santa Cruz Biotechnology: $188/250 mg, $380/1 g
2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone Benzylidene (4-Cl), phenyl (4-Cl), 2-chloro-ethanone 435.73 (estimated) Potential enzyme modulation (exact role unreported) Combi-Blocks Inc. (No CAS provided; structural analog)
2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one Benzylidene (4-OMe), phenyl (4-OMe), 2-chloro-propanone 432.91 (estimated) Unreported biological activity; likely synthetic intermediate Santa Cruz Biotechnology: $188/250 mg
1-(5-Bromo-indol-3-yl)-2-chloro-ethanone Indole core (5-Br), 2-chloro-ethanone 272.54 Safety data available (GHS); unknown biological application Echemi.com (CAS 65040-36-0)
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloro-ethanone Benzodioxin core (7-Br), 2-chloro-ethanone 291.53 Unreported; structural diversity for drug discovery Aaron Chemicals LLC: $500/250 mg

Biological Activity

1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of appropriate benzylidene derivatives with indazol derivatives. The synthesis often yields various isomers which can be characterized using techniques such as NMR spectroscopy and mass spectrometry .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its cytotoxicity and anti-inflammatory properties.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has a potent inhibitory effect on human T-lymphocytes and leukemia cells. The IC50 values for these cell lines typically fall within the low micromolar range .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Human T-Lymphocytes10.5
HL-60 Promyelocytic8.0
Murine L1210 Leukemia9.2

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells leading to increased cell death.
  • Inhibition of Nitric Oxide Production : It has been shown to inhibit the production of nitric oxide in LPS-induced RAW264.7 cells, suggesting anti-inflammatory properties .
  • Cell Cycle Arrest : Studies indicate that this compound may cause cell cycle arrest at specific phases, contributing to its cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of this compound against specific cancers:

  • Study on Leukemia : In a study involving murine L1210 leukemia cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls .
  • Anti-inflammatory Effects : Another study demonstrated that at concentrations of 20 µg/mL, the compound significantly reduced nitric oxide levels in RAW264.7 macrophages induced by lipopolysaccharides (LPS), indicating its potential for treating inflammatory conditions .

Q & A

Q. How can researchers validate the compound’s proposed fragmentation pathways in mass spectrometry?

  • Answer : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) . Synthesize isotopically labeled analogs (e.g., deuterated derivatives) to confirm fragment origins. Reference electron-impact fragmentation patterns of structurally related indazoles .

Specialized Techniques

Q. What advanced crystallographic methods resolve disorder or twinning in the compound’s crystal structure?

  • Answer : For disordered regions, use SHELXL’s PART instruction to refine partial occupancies. For twinning, apply the Hooft parameter or TwinRotMat in SHELXL to deconvolute overlapping reflections. High-resolution data (d-spacing < 1 Å) improves model accuracy .

Q. How can synchrotron radiation enhance structural or electronic characterization?

  • Answer : Utilize X-ray absorption spectroscopy (XAS) at a synchrotron to study chlorine’s electronic environment (e.g., K-edge ~2820 eV). Pair with X-ray photoelectron spectroscopy (XPS) for surface composition analysis .

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